molecular formula C14H21NO B5371685 N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide

N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide

Cat. No. B5371685
M. Wt: 219.32 g/mol
InChI Key: PPSCSOROTIYBTE-UHFFFAOYSA-N
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Description

N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA belongs to the class of compounds known as amides and has a molecular formula of C14H21NO.

Scientific Research Applications

N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide has been studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of organic synthesis. This compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of various metal complexes.
This compound has also been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anticonvulsant activity in animal models. It has also been shown to have potential applications in the treatment of neuropathic pain.

Mechanism of Action

The exact mechanism of action of N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide is not well understood. However, it is believed that this compound exerts its effects by modulating the activity of ion channels in the nervous system. Specifically, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have anticonvulsant activity. It has also been shown to have potential applications in the treatment of neuropathic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide in lab experiments is its potential applications in organic synthesis. This compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of various metal complexes.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well understood.

Future Directions

There are several future directions for research on N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide. One potential direction is to further investigate its potential applications in the treatment of neuropathic pain. Another potential direction is to investigate its potential applications in the treatment of other neurological disorders, such as epilepsy. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity in humans.

Synthesis Methods

N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide can be synthesized through a multistep process involving the reaction of 2-methylpropanoic acid with N,N-dimethylbenzylamine. This reaction results in the formation of N,N-dimethyl-2-phenylethanamine. The next step involves the reaction of N,N-dimethyl-2-phenylethanamine with acetyl chloride, which results in the formation of N-(1,1-dimethyl-2-phenylethyl)acetamide. Finally, N-(1,1-dimethyl-2-phenylethyl)acetamide is reacted with methyl iodide, which results in the formation of this compound.

properties

IUPAC Name

2-methyl-N-(2-methyl-1-phenylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)13(16)15-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCSOROTIYBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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